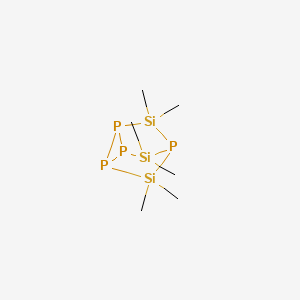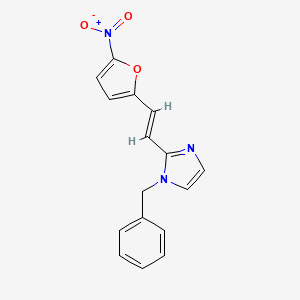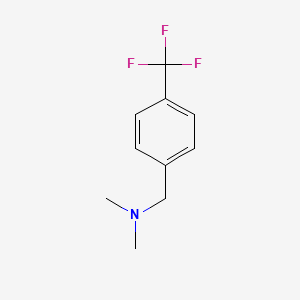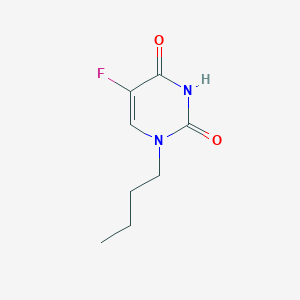
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is a unique organophosphorus compound with a complex tricyclic structure. This compound is notable for its incorporation of both phosphorus and silicon atoms within its framework, which imparts distinctive chemical properties and reactivity. Its molecular formula is C6H18P4Si3, and it has a molecular weight of 298.3587 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- typically involves the reaction of suitable phosphorus and silicon precursors under controlled conditions. One common method involves the cyclization of organophosphorus and organosilicon compounds in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The phosphorus and silicon atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus and organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- involves its interaction with molecular targets through its phosphorus and silicon atoms. These interactions can lead to the formation of coordination complexes, which can alter the reactivity and properties of the compound. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another organophosphorus compound with a different structural framework.
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: A related compound with a different ring structure.
Uniqueness
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is unique due to its incorporation of both phosphorus and silicon atoms in a tricyclic structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
67135-87-9 |
|---|---|
Molekularformel |
C6H18P4Si3 |
Molekulargewicht |
298.36 g/mol |
IUPAC-Name |
3,3,5,5,7,7-hexamethyl-1,2,4,6-tetraphospha-3,5,7-trisilatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C6H18P4Si3/c1-11(2)7-8-9(7)13(5,6)10(11)12(8,3)4/h1-6H3 |
InChI-Schlüssel |
HVZWLBFSFFGSMM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(P2[Si](P3P1P3[Si]2(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
